N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

TSHR antagonist FSHR selectivity GPCR selectivity profiling

CAS 868143-35-5 is a structurally unique TSHR antagonist with a 4-nitrobenzamide/sulfolane scaffold and a furan-2-ylmethyl substituent critical for receptor selectivity. This compound delivers >122-fold TSHR/FSHR selectivity, substantially exceeding the 4.2-fold window of close analogs, enabling unambiguous TSHR pharmacology in cAMP reporter assays. Its consistent cross-species potency (rat IC50=39nM; human IC50=82nM) supports integrated rodent-to-human target engagement studies without species-dependent potency gaps. Procurement of this specific compound ensures chemotype-specific tool validation, distinct from quinazolinone-based antagonists like ML224.

Molecular Formula C16H16N2O6S
Molecular Weight 364.37
CAS No. 868143-35-5
Cat. No. B2860723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide
CAS868143-35-5
Molecular FormulaC16H16N2O6S
Molecular Weight364.37
Structural Identifiers
SMILESC1CS(=O)(=O)CC1N(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C16H16N2O6S/c19-16(12-3-5-13(6-4-12)18(20)21)17(10-15-2-1-8-24-15)14-7-9-25(22,23)11-14/h1-6,8,14H,7,9-11H2
InChIKeyKKEGJBDASXOXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide (CAS 868143-35-5): A Selective TSHR Antagonist for Thyroid Research


N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide (CAS 868143-35-5) is a synthetic small molecule belonging to the class of 4-nitrobenzamide derivatives featuring a sulfolane (1,1-dioxidotetrahydrothiophene) core and a furan-2-ylmethyl substituent. It functions as a thyrotropin receptor (TSHR) antagonist, inhibiting TSH-stimulated cAMP production in recombinant cell systems [1]. The compound is curated in ChEMBL (CHEMBL5285143) and BindingDB (BDBM50614116) with quantitative antagonist activity data against human and rat TSHR, positioning it as a research tool for thyroid disorder studies [1][2].

Why N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide Cannot Be Simply Exchanged with Other TSHR Antagonists


Despite sharing a 4-nitrobenzamide scaffold, TSHR antagonists in this class exhibit substantial differences in receptor selectivity that directly affect experimental outcomes and data reproducibility. The compound's furan-2-ylmethyl substituent confers a selectivity profile distinct from its closest analogs, which bear different N-substituents [1]. Generic substitution—simply replacing this compound with any other TSHR antagonist—risks introducing meaningful FSH receptor cross-reactivity (IC50 values ranging from 270 nM to >10,000 nM among analogs) that can confound interpretation of thyroid-specific pharmacology [1][2]. The quantitative evidence below demonstrates that substituent identity, not merely core scaffold, controls the selectivity window, making compound-specific procurement essential for rigorous GPCR research.

Quantitative Differentiation Evidence for CAS 868143-35-5: Selectivity, Potency, and Structural Determinants


FSHR Selectivity Ratio: >122-fold for CAS 868143-35-5 vs. Only 4.2-fold for the Closest Analog BDBM50614104

In head-to-head comparison within the same assay panel curated by Byondis/ChEMBL, CAS 868143-35-5 (BDBM50614116) demonstrates a TSHR-to-FSHR selectivity ratio exceeding 122-fold (human TSHR IC50 = 82 nM; human FSHR IC50 > 10,000 nM). In contrast, the closely related analog BDBM50614104—differing only in the N-substituent—exhibits merely 4.2-fold selectivity (TSHR IC50 = 65 nM; FSHR IC50 = 270 nM), and analog BDBM50614117 shows 38-fold selectivity (TSHR IC50 = 24 nM; FSHR IC50 = 912 nM) [1][2][3]. The >122-fold window for CAS 868143-35-5 is the highest among these three direct analogs, indicating that its furan-2-ylmethyl substituent plays a critical role in minimizing FSHR cross-reactivity.

TSHR antagonist FSHR selectivity GPCR selectivity profiling thyroid research tools

Cross-Species TSHR Potency: 39 nM (Rat) vs. 82 nM (Human)—Comparable Translational Relevance

CAS 868143-35-5 exhibits consistent antagonist activity across species: IC50 = 39 nM at rat TSHR (FRTL-5 cells) and IC50 = 82 nM at human TSHR (HEK293 cells) [1]. This ~2.1-fold difference is within the typical variability of cell-based cAMP assays and supports translational applicability. For comparison, the more potent analog BDBM50614117 shows IC50 values of 10 nM (rat) and 24 nM (human), a ~2.4-fold species difference, while BDBM50614104 shows 8 nM (rat) and 65 nM (human), an ~8.1-fold species gap [2][3]. The moderate and stable species shift of CAS 868143-35-5 is advantageous for researchers transitioning between rodent models and human in vitro systems, as the compound avoids the exaggerated species divergence observed with some analogs.

TSHR antagonist cross-species pharmacology thyroid receptor FRTL-5 assay

Differentiated Pharmacophore: Furan-2-ylmethyl Substitution Defines the Selectivity Profile vs. ML224 (IC50 2.1 µM)

Compared to the widely used TSHR tool compound ML224 (NCGC00242364, IC50 = 2.1–2.3 µM at human TSHR), CAS 868143-35-5 achieves approximately 26-fold greater potency (human TSHR IC50 = 82 nM) [1][2]. While ML224 is a quinazolinone-based inverse agonist with >20-fold selectivity over LHR and FSHR, CAS 868143-35-5 belongs to a distinct 4-nitrobenzamide/sulfolane chemotype and achieves >122-fold FSHR selectivity [1][3]. The furan-2-ylmethyl substituent of CAS 868143-35-5—absent in ML224—is a key structural differentiator that simultaneously modulates both potency and selectivity, offering a pharmacophore alternative for research groups seeking to probe TSHR with a chemotype distinct from the quinazolinone series.

TSHR inverse agonist pharmacophore differentiation Graves' disease tool compound cAMP assay

Procurement-Driven Application Scenarios for N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide (CAS 868143-35-5)


Thyroid-Specific GPCR Pharmacology Without FSHR Confounding

In mechanistic studies of TSHR signaling where concomitant FSHR activation would confound interpretation (e.g., cAMP response element-driven reporter assays in HEK293 cells co-expressing both receptors), CAS 868143-35-5 provides >122-fold target selectivity, substantially exceeding the 4.2-fold window of the closely related analog BDBM50614104 [1]. Procurement of this specific compound for experiments at concentrations up to ~500 nM ensures complete TSHR engagement while maintaining FSHR occupancy below the threshold of functional interference, a margin not achievable with less selective analogs at comparable multiples of their TSHR IC50.

Cross-Species Translational Bridging from Rodent to Human TSHR Models

The compound's consistent cross-species potency (rat TSHR IC50 = 39 nM; human TSHR IC50 = 82 nM; a modest 2.1-fold shift) [1] makes it suitable for integrated programs that require target engagement data in rodent FRTL-5 thyroid cell models followed by validation in human TSHR-overexpressing systems. This avoids the 8.1-fold species divergence observed with analog BDBM50614104, which introduces a significant potency gap that complicates dose translation between species.

Chemotype-Diversified TSHR Antagonist Profiling in Graves' Disease Research

For laboratories seeking to validate TSHR-dependent phenotypes with structurally distinct tool compounds to rule out chemotype-specific artifacts, CAS 868143-35-5 offers a 4-nitrobenzamide/sulfolane scaffold with ~26-fold greater potency than the quinazolinone-based ML224 (2.1 µM) [2]. Its distinct pharmacophore—featuring a furan-2-ylmethyl group absent in quinazolinone series antagonists—provides an orthogonal chemical probe for confirming that observed effects are target-mediated rather than scaffold-dependent.

Structure-Activity Relationship (SAR) Studies on N-Substituent Control of GPCR Selectivity

The dramatic selectivity difference between CAS 868143-35-5 (furan-2-ylmethyl substituent, >122-fold FSHR selectivity) and the analog BDBM50614104 (>4.2-fold selectivity) or BDBM50614117 (>38-fold selectivity) [3] highlights the furan-2-ylmethyl group as a critical determinant of TSHR/FSHR discrimination. Procurement of CAS 868143-35-5 alongside its analogs enables systematic SAR investigations into how the N-substituent topography controls glycoprotein hormone receptor selectivity, providing a defined chemical biology toolset.

Quote Request

Request a Quote for N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.